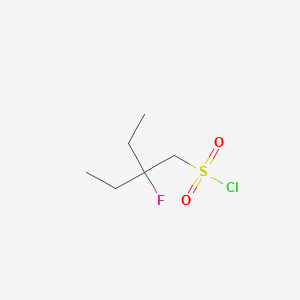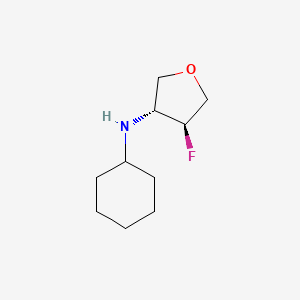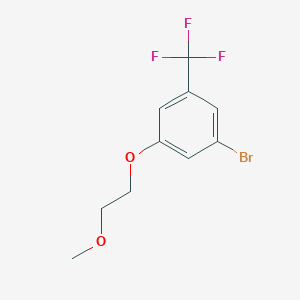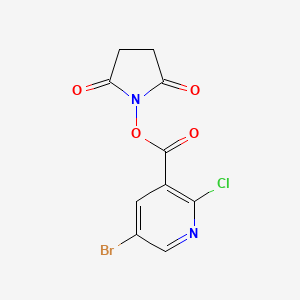
2-Ethyl-2-Fluorbutan-1-sulfonylchlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von Sulfonamiden
2-Ethyl-2-Fluorbutan-1-sulfonylchlorid: ist ein Schlüsselzwischenprodukt bei der Synthese von Sulfonamiden. Diese Medikamente sind eine Klasse von Antibiotika, die eine Sulfonamidgruppe enthalten und zur Behandlung bakterieller Infektionen eingesetzt werden. Die Sulfonylchloridgruppe in der Verbindung reagiert mit Ammoniak oder Aminen unter Bildung von Sulfonamiden, die die aktiven Bestandteile in Sulfonamiden sind .
Korrosionsschutz
Aufgrund seiner starken Analogie zu Säuren kann diese Verbindung zur Korrosionsschutz eingesetzt werden. Sie kann eine Schutzschicht auf Metallen bilden und sie so vor Reaktionen mit Umwelteinflüssen schützen, die Korrosion verursachen .
Entwicklung von fluorierten Polymeren
Das Fluoratom in This compound kann zur Herstellung fluorierter Polymere verwendet werden. Diese Polymere weisen einzigartige Eigenschaften wie hohe chemische und thermische Stabilität auf, wodurch sie für den Einsatz in rauen Umgebungen geeignet sind .
Produktion von Tensiden
Derivate dieser Verbindung können zur Herstellung von Tensiden mit niedriger Oberflächenspannung verwendet werden, die in verschiedenen industriellen und Konsumgütern unerlässlich sind. Sie sind besonders wertvoll bei der Herstellung von fluorierten Tensiden, die für ihre hohe chemische und thermische Stabilität bekannt sind .
Hochreines Reagenz für die chemische Synthese
Als hochreines Reagenz kann This compound in der chemischen Synthese eingesetzt werden, bei der Selektivität und Reaktivität entscheidend sind. Seine klare, blassflüssige Form macht es zu einem vielseitigen Werkzeug in chemischen Laboren .
Zwischenprodukt in der organischen Synthese
Die Verbindung dient als Zwischenprodukt in der organischen Synthese, insbesondere bei Reaktionen, bei denen eine gute Abgangsgruppe erforderlich ist. Seine Sulfonylchloridgruppe ist gegenüber Nukleophilen sehr reaktiv, was sie zu einer wertvollen Verbindung in der komplexen organischen Synthese macht .
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann This compound zur Entwicklung von Materialien mit spezifischen Eigenschaften wie erhöhten Betriebstemperaturen und reduzierter Brennbarkeit aufgrund des Vorhandenseins von Fluor beitragen .
Umweltforschung
Die Erforschung der Umweltauswirkungen fluorierter Verbindungen kann ebenfalls This compound nutzen. Es kann als Modellverbindung dienen, um das Verhalten und den Abbau fluorierter Materialien in der Umwelt zu untersuchen .
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride is not fully understood. However, it is believed that the reaction between 2-Ethyl-2-fluorobutane-1-sulfonyl chloride and the substrate is initiated by the attack of the sulfonyl chloride group on the substrate, resulting in the formation of a sulfonate ester. This reaction is followed by the formation of a covalent bond between the sulfonate ester and the substrate. The covalent bond is then hydrolyzed, resulting in the formation of a sulfonamide and the release of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride are not well understood. However, it is believed that the compound can interact with various proteins and enzymes, leading to changes in the activity of these proteins and enzymes. Additionally, it is believed that the compound can interact with various hormones, leading to changes in their activity. Furthermore, it is believed that the compound can interact with various receptors, leading to changes in their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Ethyl-2-fluorobutane-1-sulfonyl chloride in laboratory experiments is its high reactivity and low boiling point, which makes it suitable for a wide range of reactions. Additionally, its high solubility in organic solvents makes it easy to use in a variety of applications. However, the compound is toxic and must be handled with care. Additionally, it is highly corrosive and can cause severe skin and eye irritation.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride. One potential direction is the use of the compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, the compound could be used in the synthesis of new polymers, as a catalyst, and in the production of fluorinated polymers. Furthermore, the compound could be used in the synthesis of new organofluorine compounds, such as fluorinated alcohols and amines. Finally, the compound could be used in the development of new analytical techniques for the detection and quantification of various compounds.
Eigenschaften
IUPAC Name |
2-ethyl-2-fluorobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClFO2S/c1-3-6(8,4-2)5-11(7,9)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFGBFDLYMUNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485844.png)
![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)


![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)






